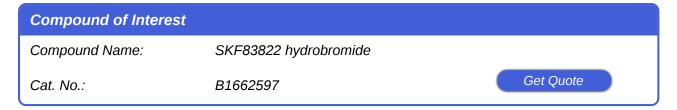


A Technical Guide to SKF83822 Hydrobromide: Structure, Properties, and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SKF83822 hydrobromide**, a significant research tool in the study of dopamine receptor pharmacology. It details the compound's chemical structure, physicochemical properties, and its unique pharmacological profile as a biased agonist for the dopamine D1-like receptor family.

Chemical Identity and Structure

SKF83822 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals. It is recognized for its high affinity and selectivity for D1-like dopamine receptors (D1 and D5). Its full chemical name is 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide.[1][2]

Table 1: Chemical Identifiers for SKF83822 Hydrobromide



Identifier	Value
IUPAC Name	3-allyl-6-chloro-1-(m-tolyl)-2,3,4,5- tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
CAS Number	74115-10-9 (for Hydrobromide salt)[1][2]
Molecular Formula	C ₂₀ H ₂₂ ClNO ₂ · HBr[1][2][3]
Canonical SMILES	C=CCN1CCc2c(cc(c(c2Cl)O)O)C(C1)c1cccc(C) c1.Br[3]

| InChi Key | CFWPKYBBXBANLU-UHFFFAOYSA-N[3] |

Physicochemical Properties

The hydrobromide salt of SKF83822 is typically supplied as a solid with purity levels suitable for rigorous in vitro and in vivo research.

Table 2: Physicochemical Data for SKF83822 Hydrobromide

Property	Value
Molecular Weight	424.76 g/mol [1][2][3]
Purity	≥98% (by HPLC)[1][2]
Solubility	Soluble to 100 mM in DMSO and 10 mM in ethanol.[2]
Storage (Solid)	Store at Room Temperature or 2-8°C.[1][2]

| Storage (In Solution)| Store at -20°C for up to 1 month or -80°C for up to 6 months.[4] |

Pharmacological Profile

SKF83822 is a selective D1-like receptor agonist.[1][2] It is considered an atypical or biased agonist because it selectively activates specific downstream signaling pathways.



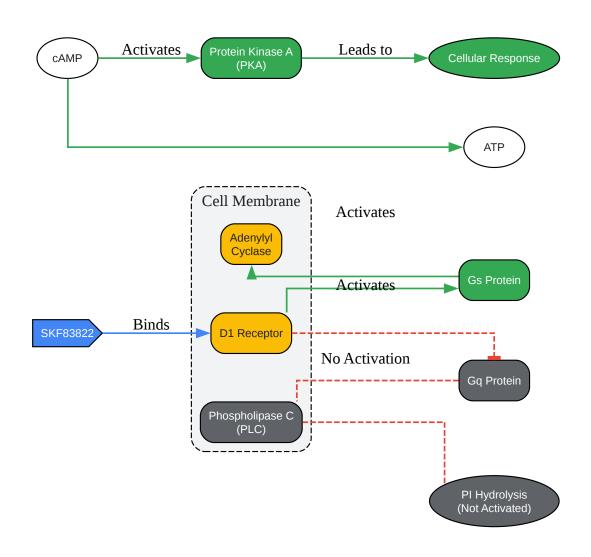
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SKF83822 demonstrates significant functional selectivity. Upon binding to the D1 receptor, it preferentially activates the G α s/adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[1][4] Crucially, it does not stimulate the G α q/phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis and subsequent calcium mobilization.[1][2] [4] This biased agonism makes SKF83822 an invaluable tool for dissecting the distinct physiological roles of these two D1 receptor-mediated signaling cascades.



Converts



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Signaling pathway of SKF83822 at the D1 receptor.



SKF83822 exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 3: Receptor Binding Affinity (Ki) of SKF83822

Receptor	Kı (nM)
Dopamine D ₁	3.2
Dopamine D₅	3.1
Dopamine D ₂	186
Dopamine D₃	66
Dopamine D ₄	335
Serotonin 5-HT _{2a}	1167
Adrenergic α _{1a}	1251
Adrenergic α ₁₈	1385

(Data from Tocris Bioscience and R&D Systems).[1][2]

Table 4: Functional Activity of SKF83822

Assay	EC ₅₀ (nM)
Adenylyl Cyclase Stimulation	65

(Data from Tocris Bioscience and R&D Systems).[1][2]

Key Experimental Protocols

The following sections describe representative methodologies for characterizing the interaction of SKF83822 with the D1 receptor.

Objective: To determine the binding affinity (K_i) of SKF83822 for the dopamine D1 receptor via competitive displacement of a radiolabeled antagonist.



Materials:

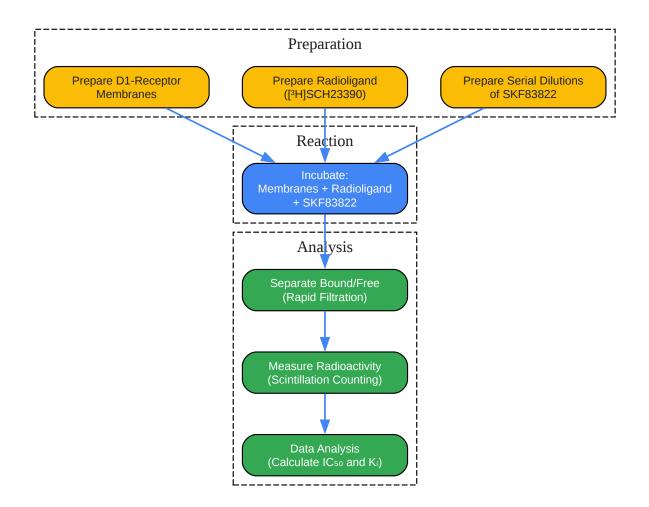
- Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]SCH23390 (a D1-selective antagonist).
- Test Compound: **SKF83822 hydrobromide**, prepared in a range of concentrations.
- Non-specific binding control: Butaclamol or unlabeled SCH23390 at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- 96-well microplates and glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a liquid scintillation counter.

Procedure:

- Preparation: Thaw cell membranes on ice. Prepare serial dilutions of SKF83822
 hydrobromide in assay buffer.
- Incubation: In each well of the microplate, add:
 - \circ 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of SKF83822 dilution.
 - 50 μL of [³H]SCH23390 (at a final concentration near its K_a, e.g., 0.5 nM).
 - 100 μL of diluted cell membrane preparation (e.g., 10-20 μg protein/well).
- Reaction: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
- Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell
 harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound
 radioligand.



- Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to
 equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation
 counter.
- Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the SKF83822 concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_P), where [L] is the concentration of the radioligand and K_P is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

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Objective: To measure the ability of SKF83822 to stimulate cAMP production in cells expressing the D1 receptor and determine its EC₅₀.

Materials:

- Live cells expressing the human D1 receptor (e.g., HEK293).
- Cell culture medium, serum, and antibiotics.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
- Test Compound: **SKF83822 hydrobromide**, prepared in a range of concentrations.
- Positive Control: Forskolin (a direct activator of adenylyl cyclase).
- Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

- Cell Plating: Plate the D1-expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.
- Pre-incubation: Aspirate the growth medium and wash the cells with buffer. Add 50 μ L of Stimulation Buffer (containing IBMX) to each well and incubate for 15-20 minutes at 37°C.
- Stimulation: Add 50 μ L of SKF83822 dilutions (or positive control/vehicle) to the appropriate wells.
- Reaction: Incubate the plate at 37°C for 20-30 minutes.
- Lysis and Detection: Stop the reaction by lysing the cells and proceed with the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
- Analysis: Generate a standard curve using the cAMP standards provided in the kit. Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the logarithm of the SKF83822 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (E_{max}).



Summary of In Vivo Activity

In animal models, administration of SKF83822 leads to behavioral effects consistent with D1 receptor agonism. In monkeys, subcutaneous administration induces a state of extreme arousal and hyperlocomotion.[1][2] In 6-OHDA-lesioned rats, a model for Parkinson's disease, SKF83822 produces a robust, dose-dependent rotational response.[4] These effects underscore its functional activity at D1 receptors in the central nervous system.

Conclusion

SKF83822 hydrobromide is a potent and selective D1-like receptor agonist with a well-characterized chemical structure and pharmacological profile. Its biased mechanism of action, selectively activating the adenylyl cyclase pathway, distinguishes it from other D1 agonists and provides a unique advantage for research into the specific functions of cAMP-mediated signaling in the brain. The data and protocols presented in this guide offer a foundational resource for scientists utilizing this compound in neuroscience and drug discovery.

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